3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
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Overview
Description
3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an ethyl ester group, a hydroxyl group, and a thioxo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves multicomponent reactions. One common method is the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst. This method is advantageous due to its low toxicity, high yield, and easy isolation of the product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, thiol derivatives, and various ester derivatives .
Scientific Research Applications
3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Investigated for its antimicrobial properties.
Uniqueness
3-Ethyl-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
23509-64-0 |
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Molecular Formula |
C9H15NO3S2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C9H15NO3S2/c1-4-10-8(14)15-6(9(10,3)12)7(11)13-5-2/h6,12H,4-5H2,1-3H3 |
InChI Key |
NNLKEEKTUXDDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)SC(C1(C)O)C(=O)OCC |
Origin of Product |
United States |
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